A Comprehensive Technical Guide to the Physical Properties of 2,4-Difluoro-6-nitroaniline
A Comprehensive Technical Guide to the Physical Properties of 2,4-Difluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2] Its unique molecular structure, featuring two fluorine atoms and a nitro group, imparts specific reactivity that makes it a valuable building block in the development of pharmaceuticals, agrochemicals such as herbicides and fungicides, and specialized dyes and pigments.[2][3] The fluorine atoms can enhance biological activity and modify physicochemical properties, while the nitro and amino groups offer versatile handles for subsequent chemical transformations.[1][2] This guide provides an in-depth overview of the physical properties of 2,4-Difluoro-6-nitroaniline, along with relevant experimental methodologies for its characterization, to support its application in research and development.
Physical and Chemical Properties
The fundamental physical and chemical data for 2,4-Difluoro-6-nitroaniline are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2][4][5] |
| Molecular Weight | 174.11 g/mol | [2][4][5] |
| CAS Number | 364-30-7 | [2][4][5] |
| Appearance | Yellow crystalline solid.[1][2] May also be described as light yellow to brown powder or crystal. | [1][2] |
| Physical State | Solid at room temperature.[1] | [1] |
| Melting Point | 82 - 87 °C (Note: Reported values vary, ranging from 82°C to 112°C) | [1][2][4][6] |
| Boiling Point | 228 °C to 272.6 °C (Predicted) | [1][6] |
| Density | 1.539 g/cm³ | [1] |
| Purity (Typical) | ≥ 98% (GC) | [2] |
Solubility Profile
The solubility of 2,4-Difluoro-6-nitroaniline is governed by the interplay of its functional groups.
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Polarity : The presence of both a polar nitro (-NO₂) group and an amino (-NH₂) group gives the molecule a distinct polar character. This suggests moderate to good solubility in polar organic solvents.[1]
-
Hydrogen Bonding : The amino group can act as a hydrogen bond donor, which may promote solubility in protic solvents like water. However, the overall solubility in water is expected to be limited.[1]
-
pH Sensitivity : The basicity of the amino group means that the compound's solubility in aqueous solutions can be significantly influenced by pH.[1] In acidic solutions, protonation of the amino group to form a salt will likely increase water solubility.
Generally, 2,4-Difluoro-6-nitroaniline exhibits moderate solubility in polar organic solvents, while its aqueous solubility is limited but can be enhanced at lower pH.[1]
Experimental Protocols: Synthesis and Characterization
While specific experimental protocols for the determination of each physical property of 2,4-Difluoro-6-nitroaniline are not detailed in the provided literature, a general workflow for its synthesis and subsequent analytical characterization can be outlined. The quality control methods are essential for confirming the identity and purity of the compound, which directly relates to the accuracy of its physical property measurements.
General Synthesis and Purification Workflow
The synthesis of nitroaniline derivatives often involves the nitration of an appropriate aniline or benzene precursor.[7][8] A generalized procedure involves:
-
Nitration Reaction : A difluoroaniline or related precursor is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[7] The reaction temperature is carefully controlled to prevent over-nitration and side product formation.
-
Work-up : Upon completion, the reaction mixture is quenched, often by pouring it onto ice. The solid product is then collected.[7][8]
-
Purification : The crude product is purified to remove impurities and unreacted starting materials. A common method is recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified crystalline solid.[9]
Caption: General workflow for the synthesis, purification, and quality control of 2,4-Difluoro-6-nitroaniline.
Analytical Characterization Methods
To ensure the identity and purity of synthesized 2,4-Difluoro-6-nitroaniline, a combination of spectroscopic and chromatographic techniques is employed.[10]
1. High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of the compound and quantify any impurities.
-
Protocol Outline :
-
Sample Preparation : A standard solution of 2,4-Difluoro-6-nitroaniline is prepared by dissolving a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation : A liquid chromatograph equipped with a C18 reverse-phase column and a UV detector is typically used.
-
Mobile Phase : A gradient or isocratic mobile phase, commonly a mixture of water and acetonitrile (or methanol), is used to elute the compound.
-
Analysis : The sample is injected, and the retention time and peak area are recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To provide unambiguous structural elucidation.
-
Protocol Outline :
-
Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
Spectra Acquisition : ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Analysis : The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm that the molecular structure is consistent with 2,4-Difluoro-6-nitroaniline.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective : To confirm the molecular weight and identify impurities.
-
Protocol Outline :
-
Methodology : LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry.[10] The sample is first separated on an HPLC column.
-
Ionization : As the compound elutes from the column, it is ionized (e.g., via electrospray ionization - ESI).
-
Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the confirmation of the compound's molecular weight (174.11 g/mol ) and the identification of any potential impurities or degradation products.[10]
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. 2,4-DIFLUORO-6-NITROANILINE CAS#: 364-30-7 [m.chemicalbook.com]
- 7. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 8. magritek.com [magritek.com]
- 9. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
